molecular formula C9H9BrClFO3S B13631613 3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride

3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride

Cat. No.: B13631613
M. Wt: 331.59 g/mol
InChI Key: SQICGVJPFMLAAH-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9BrClFO3S. It is known for its unique structure, which includes a bromine and fluorine-substituted phenoxy group attached to a propane-1-sulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-bromo-2-fluorophenol with 1,3-propanesultone in the presence of a base, followed by chlorination. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction: Can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3)

    Solvents: Polar aprotic solvents like DMF or dichloromethane (DCM)

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester.

Scientific Research Applications

3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, especially in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenoxy)propane-1-sulfonyl chloride
  • 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
  • 3-(4-Bromo-2-methylphenoxy)propane-1-sulfonyl chloride

Uniqueness

3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride is unique due to the presence of both bromine and fluorine substituents on the phenoxy group. This combination of substituents can influence the compound’s reactivity and its interactions with other molecules, making it a valuable reagent in various chemical and biological applications.

Properties

Molecular Formula

C9H9BrClFO3S

Molecular Weight

331.59 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H9BrClFO3S/c10-7-2-3-9(8(12)6-7)15-4-1-5-16(11,13)14/h2-3,6H,1,4-5H2

InChI Key

SQICGVJPFMLAAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCCCS(=O)(=O)Cl

Origin of Product

United States

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